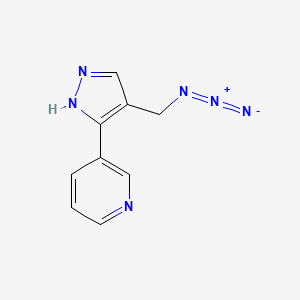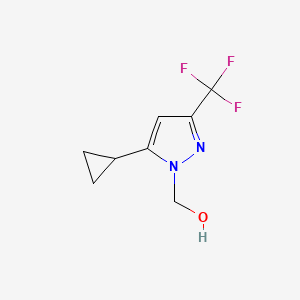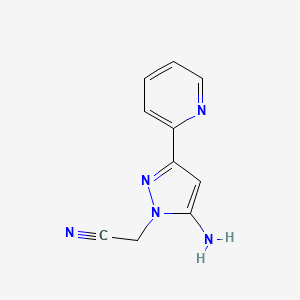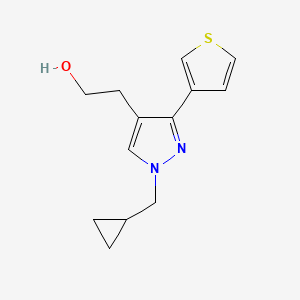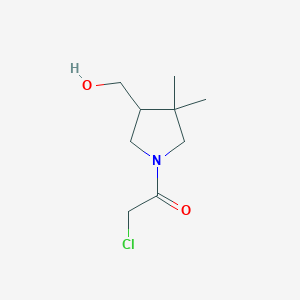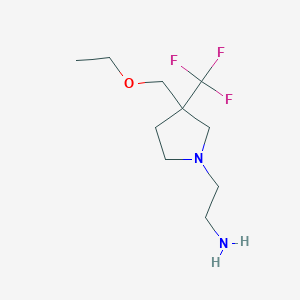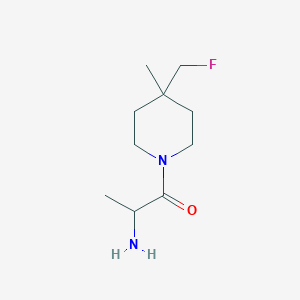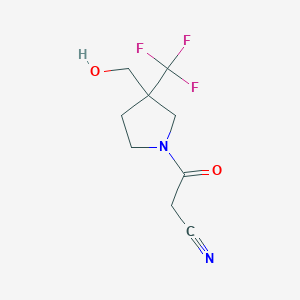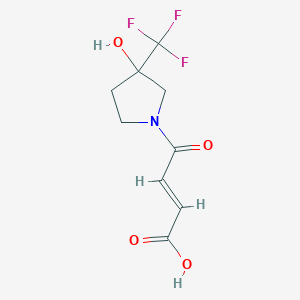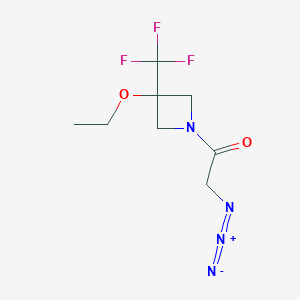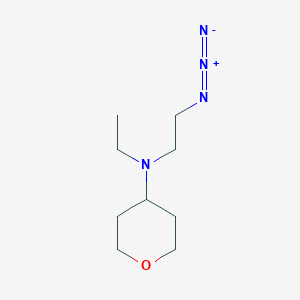![molecular formula C12H20ClNO2 B1490335 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one CAS No. 2098109-02-3](/img/structure/B1490335.png)
2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Vue d'ensemble
Description
2-Chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one is a synthetic compound of interest in the field of medicinal chemistry. It is a versatile molecule that has been used for many different applications in the laboratory and in scientific research.
Applications De Recherche Scientifique
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
In medicinal chemistry, this compound could serve as a precursor for the synthesis of novel therapeutic agents. Its structural complexity and the presence of multiple functional groups make it a versatile intermediate. For instance, the cyclopenta[c]pyrrol ring system is found in many natural products with biological activity, suggesting that derivatives of this compound could be synthesized and screened for pharmacological properties .
Agriculture: Development of Agrochemicals
The chloro and ketone functional groups within this compound’s structure could be utilized in the development of new agrochemicals. These could include pesticides or herbicides, where the compound’s reactivity due to the chloro group could be harnessed to interact with biological targets in pests or weeds, potentially leading to the development of more effective crop protection solutions .
Materials Science: Advanced Polymer Research
In materials science, this compound could be investigated for its potential as a monomer in polymer synthesis. The methoxymethyl group, in particular, could undergo various polymerization reactions to create polymers with unique properties, such as increased flexibility or enhanced durability, which could have applications in creating new materials for construction or manufacturing .
Environmental Science: Pollutant Degradation Studies
Environmental science could benefit from the study of this compound in the context of pollutant degradation. Its chemical structure could be modified to create compounds that help in the breakdown of persistent organic pollutants, contributing to cleaner and safer environmental practices .
Biochemistry: Enzyme Inhibition Research
In biochemistry, the compound could be used to study enzyme inhibition. Its structure could mimic certain substrates or transition states, allowing it to bind to the active site of enzymes and inhibit their function. This could be particularly useful in the study of diseases where enzyme overactivity is a factor, and inhibitors are needed for therapeutic intervention .
Analytical Chemistry: Chromatography Standards
Finally, in analytical chemistry, this compound could be used as a standard in chromatography experiments due to its unique structure. It could help in the calibration of equipment or serve as a reference compound in the analysis of complex mixtures, aiding in the identification and quantification of unknown substances .
Propriétés
IUPAC Name |
1-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-9(13)11(15)14-6-10-4-3-5-12(10,7-14)8-16-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBLIISYYNPGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CCCC2(C1)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



